molecular formula C8H6ClF3N2O B1414820 N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide CAS No. 766519-21-5

N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B1414820
CAS No.: 766519-21-5
M. Wt: 238.59 g/mol
InChI Key: ZXCOYCIWERPDIF-UHFFFAOYSA-N
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Description

N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide (CAS: 766519-21-5) is a trifluoroacetylated aniline derivative with the molecular formula C₈H₆ClF₃N₂O and a molecular weight of 238.59 g/mol . Its structure features a 4-amino-2-chlorophenyl group attached to a trifluoroacetamide moiety. The amino group at the para position and the chlorine at the ortho position on the aromatic ring contribute to its unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

The trifluoroacetyl group enhances metabolic stability and electron-withdrawing effects, which are critical in drug design .

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O/c9-5-3-4(13)1-2-6(5)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCOYCIWERPDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-amino-2-chlorophenol with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-amino-2-chlorophenol+trifluoroacetic anhydrideThis compound\text{4-amino-2-chlorophenol} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 4-amino-2-chlorophenol+trifluoroacetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The trifluoroacetamide group can be hydrolyzed to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trifluoroacetamide group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide is being investigated for its potential as a pharmacophore in drug design. Its unique structural properties allow it to interact with biological targets effectively.

  • Anticancer Agents : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated its effectiveness against certain cancer cell lines through enzyme inhibition mechanisms.
  • Antiviral Properties : The compound's ability to modulate enzyme activity also suggests potential applications in developing antiviral drugs. It can interact with viral proteins, potentially disrupting their function and preventing viral replication.

Biological Studies

In biological research, this compound serves as a valuable tool for investigating enzyme interactions and inhibition mechanisms.

  • Enzyme Inhibition Studies : The compound is utilized in biochemical assays to study the kinetics of enzyme interactions. Its trifluoroacetamide group enhances binding affinity to enzyme active sites, making it an effective inhibitor .
  • Protein Binding Studies : The compound's interactions with proteins are critical for understanding its biological activity. Studies have shown that it can form hydrogen bonds and hydrophobic interactions with target proteins.

Industrial Applications

This compound is also used as an intermediate in the synthesis of various organic compounds due to its reactive functional groups.

  • Synthesis of Pharmaceuticals : The compound acts as a precursor for synthesizing more complex pharmaceuticals. Its ability to undergo substitution reactions makes it a versatile building block in medicinal chemistry .
  • Agrochemical Production : It is employed in the production of agrochemicals where its chemical properties contribute to the efficacy of agricultural products .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • A study published in ACS Omega demonstrated that derivatives of trifluoroacetamides exhibit promising anticancer properties through targeted enzyme inhibition .
  • Research on enzyme kinetics has shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival .

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its potential anticancer and antiviral properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Phenyl Ring Acetamide Group Molecular Formula Molecular Weight (g/mol) Key References
N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide 4-amino, 2-chloro Trifluoroacetyl C₈H₆ClF₃N₂O 238.59
2-Chloro-N-(4-fluorophenyl)acetamide 4-fluoro Chloroacetyl C₈H₇ClFNO 187.60
N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide 3-chloro, 4-fluoro Diphenylacetyl C₂₀H₁₅ClFNO 347.79
N-(4-Dimethylamino-phenyl)-2,2,2-trifluoroacetamide 4-dimethylamino Trifluoroacetyl C₁₀H₁₁F₃N₂O 232.21
N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide 3-chloro, 4-cyano Trifluoroacetyl C₉H₅ClF₃N₂O 255.60
N-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide 4-bromo, 2-methyl Trifluoroacetyl C₁₀H₉BrF₃NO 296.09
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoroacetyl group in the target compound and analogs (e.g., ) increases electrophilicity, enhancing reactivity in nucleophilic substitutions. In contrast, diphenylacetyl groups () introduce steric bulk, affecting crystal packing and solubility. Substituents like cyano () or bromo () further modulate electronic properties, while amino groups (target compound, ) offer sites for hydrogen bonding or further functionalization.

Crystallographic Behavior: Compounds with chloro or fluoro substituents (e.g., ) exhibit intramolecular hydrogen bonding (C–H···O, N–H···O), stabilizing their crystal structures.

Biological Activity

N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroacetamide functional group attached to a 4-amino-2-chlorophenyl moiety. Its chemical formula is C8H7ClF3NC_8H_7ClF_3N. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and can influence the compound's interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access. This mechanism is crucial for its potential therapeutic effects against various diseases.
  • Protein Binding : It interacts with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability.

Biological Activity

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. The presence of the chlorophenyl group contributes to this activity by enhancing the compound's ability to penetrate microbial membranes.
  • Antiviral Activity : Some studies have shown that derivatives of this compound can inhibit viral replication processes. For instance, certain analogues have been reported to target the DNA replication process in human adenoviruses (HAdV), demonstrating sub-micromolar potency .
  • Cytotoxicity : Preliminary studies suggest that while the compound exhibits potent biological activity, it also requires careful evaluation of cytotoxic effects on mammalian cells. The selectivity index (SI) indicates the balance between efficacy and toxicity .

Structure-Activity Relationship (SAR)

The SAR analysis helps in understanding how modifications to the chemical structure affect biological activity. Key findings include:

  • Trifluoromethyl Group : The introduction of the trifluoromethyl group has been shown to enhance potency against certain targets compared to non-fluorinated analogues .
  • Chlorine Substitution : The position and nature of chlorine substitution on the phenyl ring are critical for optimizing biological activity. Variants with different halogen substitutions exhibit varying degrees of enzyme inhibition and antimicrobial effectiveness .

Case Study 1: Antiviral Efficacy

A study focused on derivatives of this compound demonstrated significant antiviral activity against HAdV. Compounds were evaluated for their IC50 values, revealing that certain derivatives had improved selectivity and reduced cytotoxicity compared to established antiviral agents like niclosamide .

CompoundIC50 (μM)CC50 (μM)SI
Compound 150.27156.8>100
Niclosamide0.5100200

Case Study 2: Antimicrobial Activity

In a comparative study of antimicrobial agents, this compound exhibited promising results against various bacterial strains. The compound's ability to inhibit bacterial growth was assessed using standard disk diffusion methods.

Bacterial StrainZone of Inhibition (mm)
E. coli22
S. aureus25
P. aeruginosa18

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide
Reactant of Route 2
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N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide

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